

Ritonavir-13C3 CAS number and product specifications.

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Compound of Interest

Compound Name: Ritonavir-13C3

Cat. No.: B563440

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An In-Depth Technical Guide to Ritonavir-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Ritonavir-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of Ritonavir in complex biological matrices. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical assays, and illustrates its metabolic pathway and analytical workflow through detailed diagrams.

Core Compound Information

CAS Number: 1217673-23-8[1]

Ritonavir-13C3 is a stable isotope-labeled version of Ritonavir, an antiretroviral drug of the protease inhibitor class. It is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies to ensure the precision and accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Product Specifications

The following tables summarize the key chemical and physical properties of **Ritonavir-13C3**. While specific values for purity and isotopic enrichment are lot-dependent and should be

confirmed with a Certificate of Analysis (CofA) from the supplier, typical specifications are provided based on available data.

Table 1: General and Chemical Properties

Property	Value	Source
Chemical Name	(3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester	[1]
Molecular Formula	$(^{13}\text{C})_3\text{C}_{34}\text{H}_{48}\text{N}_6\text{O}_5\text{S}_2$	[1]
Molecular Weight	723.92 g/mol	[1]
Appearance	White to off-white solid	[2]
Storage Conditions	-20°C, protect from light	[2][3]

Table 2: Physical and Analytical Properties

Property	Value	Source
Melting Point	60-62°C	[2]
Solubility	DMSO: 25 mg/mL (34.53 mM)	[4]
Chloroform: Slightly soluble	[2]	
Methanol: Slightly soluble	[2]	
Purity	Typically ≥98% (Lot-specific, refer to CofA)	[5]
Isotopic Enrichment	Not specified (Lot-specific, refer to CofA)	

Experimental Protocols

The following is a detailed methodology for the quantification of Ritonavir in human plasma using **Ritonavir-13C3** as an internal standard, adapted from established LC-MS/MS methods for similar stable isotope-labeled internal standards.

Preparation of Stock and Working Solutions

- Ritonavir and **Ritonavir-13C3** Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and **Ritonavir-13C3** in methanol to achieve a final concentration of 1 mg/mL.
- Calibration Standards and Quality Control (QC) Samples: Serially dilute the Ritonavir stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
- Internal Standard Working Solution (50 ng/mL): Dilute the **Ritonavir-13C3** stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution (50 ng/mL **Ritonavir-13C3**).
- Add 300 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Analysis

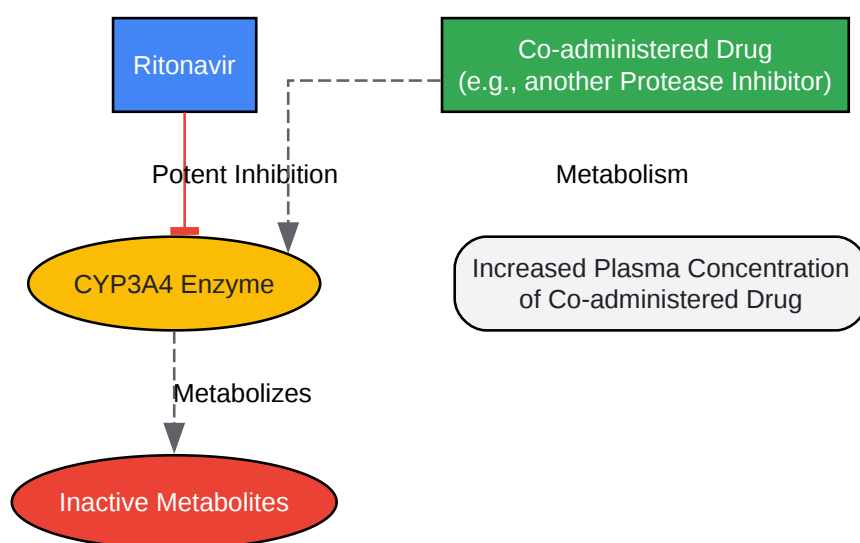
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-1.0 min: 30% B
 - 1.0-5.0 min: Linear gradient to 95% B
 - 5.0-6.0 min: Hold at 95% B
 - 6.0-6.1 min: Return to 30% B
 - 6.1-8.0 min: Re-equilibration at 30% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MS/MS Transitions:
 - Ritonavir: Precursor ion (Q1) m/z 721.4 \rightarrow Product ion (Q3) m/z 296.2
 - **Ritonavir-13C3**: Precursor ion (Q1) m/z 724.4 \rightarrow Product ion (Q3) m/z 299.2

Visualizations

Ritonavir Metabolism and CYP3A4 Inhibition Pathway

Ritonavir is a potent inhibitor of the cytochrome P450 enzyme CYP3A4, which is a major enzyme involved in drug metabolism. This inhibition is the basis for its use as a pharmacokinetic enhancer or "booster" for other antiretroviral drugs. The following diagram illustrates this mechanism.

Ritonavir's Mechanism of CYP3A4 Inhibition



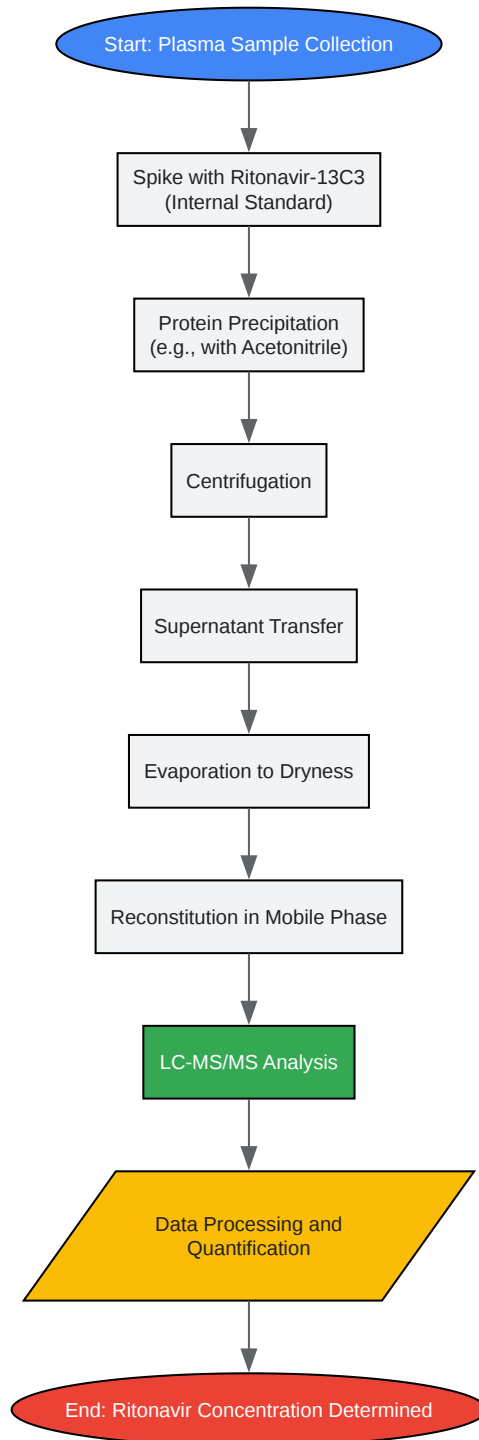
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Caption: Mechanism of Ritonavir as a CYP3A4 inhibitor.

Experimental Workflow for Bioanalytical Quantification

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Ritonavir in plasma samples using **Ritonavir-13C3** as an internal standard.

Bioanalytical Workflow for Ritonavir Quantification



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Caption: Workflow for Ritonavir quantification in plasma.

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